

# Head-to-head comparison of new EGFR/HER2 dual inhibitors

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A Head-to-Head Comparison of Novel EGFR/HER2 Dual Inhibitors

The co-expression and activation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are implicated in the progression of various solid tumors. Dual inhibition of these receptors presents a promising therapeutic strategy to overcome resistance and improve efficacy compared to single-target agents. This guide provides a head-to-head comparison of new and established EGFR/HER2 dual inhibitors, with a focus on their preclinical and clinical performance.

## **Biochemical Potency of EGFR/HER2 Inhibitors**

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of several EGFR/HER2 dual inhibitors against their target kinases.



Inhibitor	EGFR IC50 (nM)	HER2 IC50 (nM)	HER4 IC50 (nM)	Reference
Afatinib	0.5	14	1	[1][2]
Lapatinib	3	13	347	[3]
Pyrotinib	13	38	-	[4]
Neratinib	-	-	-	[5]
Zongertinib	>25-fold selectivity for HER2 over EGFR	Potent	>80% inhibition at 1 μM	[6]
Sevabertinib	Selective for HER2 over wild- type EGFR	Potent	-	[7]
ELVN-002	>100-fold selectivity for HER2 over EGFR	Potent	-	[8]
IAM1363	>1000-fold selectivity for HER2 over EGFR	Potent	-	[9][10][11]

# **Cellular Activity of EGFR/HER2 Inhibitors**

The anti-proliferative activity of these inhibitors is evaluated in various cancer cell lines, providing insights into their efficacy in a cellular context.



Inhibitor	Cell Line	IC50 (nM)	Reference
Pyrotinib	BT474 (HER2- dependent)	5.1	[4]
SK-OV-3 (HER2- dependent)	43	[4]	
SK-BR-3	3030 (as μg/ml)	[12]	_
AU565	3820 (as μg/ml)	[12]	
Lapatinib	BT-474	46	[13]
SK-BR-3	79	[13]	
UACC-812 (HER2- overexpressing)	10	[14]	
MDA-MB-231 (high EGFR)	18600	[14]	
Endometrial Cancer Cell Lines	52 - 10900	[15]	
Neratinib	AU-565	20	
BT-474	59	[5]	
SKBR3	7	[5]	_
Tucatinib	AU-565	125	[5]
BT-474	29	[5]	
SKBR3	22	[5]	_
Zongertinib	HER2-amplified BC cell lines	2.6 - 40.6	[16]

# In Vivo Efficacy of Select Inhibitors

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of these inhibitors in a living organism.



Inhibitor	Xenograft Model	Dosage	Tumor Growth Inhibition (TGI)	Reference
Pyrotinib	SK-OV-3 Ovarian Xenograft	2.5, 5, 10 mg/kg	2%, 12%, 83% on day 21	[4]
Zongertinib	HER2-amplified BC CDX models	5-40 mg/kg QD	Dose-dependent inhibition, regressions at ≥20 mg/kg	[16]

## **Clinical Efficacy of Sevabertinib and Zongertinib**

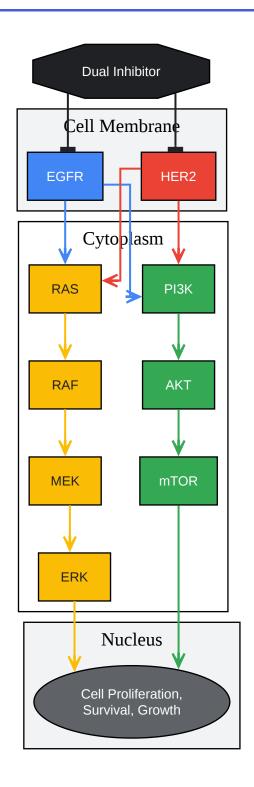
Recent clinical trial data highlights the promising activity of sevabertinib and zongertinib in patients with HER2-mutant non-small cell lung cancer (NSCLC).

Inhibitor	Clinical Trial	Patient Population	Objective Response Rate (ORR)	Reference
Sevabertinib	SOHO-01 Phase I/II	Pretreated, HER2-targeted therapy-naïve HER2-mutant advanced NSCLC	59.3%	[17]
SOHO-01 Phase	Untreated for advanced HER2- mutant NSCLC	59.0%	[17]	
Zongertinib	Phase Ia	HER2-driven Breast Cancer	26.7% (confirmed)	[16]

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR/HER2 signaling pathway and a general workflow for evaluating the efficacy of dual inhibitors.

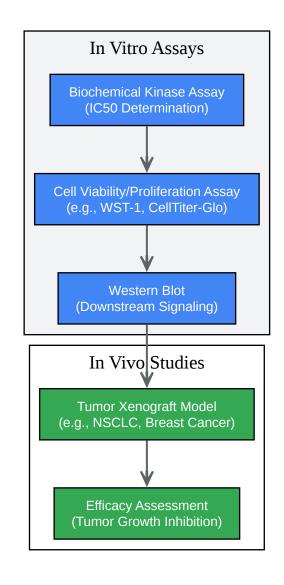




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Caption: EGFR/HER2 signaling pathway and point of inhibition.





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Caption: General workflow for preclinical evaluation.

# **Experimental Protocols Biochemical Kinase Assays**

Biochemical assays are performed to determine the direct inhibitory activity of the compounds on purified EGFR and HER2 kinases. A common method involves a kinase activity assay where the transfer of phosphate from ATP to a substrate peptide is measured.

General Protocol:



- Recombinant human EGFR and HER2 kinase domains are incubated with the inhibitor at various concentrations.
- The kinase reaction is initiated by the addition of ATP and a specific peptide substrate.
- After a defined incubation period, the reaction is stopped.
- The amount of phosphorylated substrate is quantified, often using a luminescence-based method (e.g., Kinase-Glo®).
- IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

## **Cell Viability and Proliferation Assays**

These assays measure the effect of the inhibitors on the growth and survival of cancer cell lines.

General Protocol (WST-1 Assay):

- Cancer cells (e.g., BT-474, SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
- WST-1 reagent is added to each well and incubated for a few hours. The reagent is converted to a colored formazan product by metabolically active cells.
- The absorbance of the formazan product is measured using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

## **Western Blot Analysis**

Western blotting is used to assess the inhibition of EGFR/HER2 downstream signaling pathways.



#### General Protocol:

- Cancer cells are treated with the inhibitor for a specified time.
- Cells are lysed to extract total proteins.
- Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
- The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, HER2, AKT, and ERK.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

### In Vivo Xenograft Models

Xenograft studies in immunodeficient mice are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

#### General Protocol:

- Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- The inhibitor is administered to the treatment group, typically via oral gavage, at various doses and schedules. The control group receives a vehicle.
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).



• Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

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